2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Description
2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (CAS: 887200-95-5) is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 3-methylphenyl group at the 2-position and an amine at the 3-position. Its molecular formula is C₁₂H₁₃N₃S, with a molecular weight of 231.32 g/mol . The compound is structurally characterized by a bicyclic system combining a thiophene and pyrazole ring, which confers unique electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-3-2-4-9(5-8)15-12(13)10-6-16-7-11(10)14-15/h2-5H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIZSOFTWVJRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176663 | |
| Record name | 2,6-Dihydro-2-(3-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887200-95-5 | |
| Record name | 2,6-Dihydro-2-(3-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887200-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydro-2-(3-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.
Mode of Action
The compound interacts with GSK-3β, inhibiting its activity. This inhibition is achieved through a desirable fitting pattern in the GSK-3β pocket (active site), characterized by lower binding free energy. The interaction between the compound and GSK-3β leads to changes in the enzyme’s activity, impacting various cellular processes.
Biochemical Pathways
The inhibition of GSK-3β affects several biochemical pathways. One of the most significant is the tau protein hyperphosphorylation pathway . GSK-3β catalyzes the hyperphosphorylation of tau protein, a process implicated in Alzheimer’s disease pathology. By inhibiting GSK-3β, the compound reduces tau protein hyperphosphorylation, potentially mitigating the progression of Alzheimer’s disease.
Result of Action
The compound’s action results in several molecular and cellular effects. It induces poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activates the initiator enzyme of the apoptotic cascade caspase 9, induces a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduces the expression levels of proliferating cell nuclear antigen (PCNA). These effects combine antiproliferative effects with the induction of cell death.
Biochemical Analysis
Biochemical Properties
2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit glycogen synthase kinase 3β (GSK-3β), an enzyme involved in numerous cellular processes, including glycogen metabolism and cell signaling. The inhibition of GSK-3β by this compound leads to the modulation of downstream signaling pathways, which can have significant effects on cellular function and metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of GSK-3β by this compound can lead to the activation of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of GSK-3β, thereby inhibiting its activity. The inhibition of GSK-3β leads to the activation of downstream signaling pathways, such as the Wnt pathway, which in turn affects gene expression and cellular function. Furthermore, this compound has been shown to induce the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) and activate caspase 9, which are key players in the apoptotic cascade.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of GSK-3β and continuous modulation of cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit GSK-3β and modulate cellular signaling without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and reduction of the compound. The metabolites of this compound can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes via specific transporters, including ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound within cells can significantly influence its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells. The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, such as the mitochondria and endoplasmic reticulum. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Biological Activity
2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a compound belonging to the thieno[3,4-c]pyrazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological potential and mechanisms of action, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H12N2S
- Molecular Weight : 204.29 g/mol
Antiviral Activity
Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit antiviral properties, particularly against HIV. A related compound demonstrated an inhibitory effect on HIV replication, suggesting that this compound may possess similar properties due to structural similarities .
Antioxidant Activity
In vitro studies have shown that pyrazole derivatives can act as potent antioxidants. For instance, compounds within the same class have demonstrated significant radical scavenging activities and the ability to inhibit lipid peroxidation. This suggests potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole compounds have been reported to exhibit anti-inflammatory properties. Specific derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is crucial for developing treatments for inflammatory conditions .
Enzyme Inhibition
Certain studies have highlighted the enzyme inhibition capabilities of pyrazole derivatives. For example:
- AChE Inhibition : Some derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease.
- DPP-4 Inhibition : The compound has shown potential as a DPP-4 inhibitor, which is beneficial in managing diabetes .
Study on Antidiabetic Activity
A recent study synthesized various pyrazole derivatives and evaluated their antidiabetic effects. Among these, certain compounds exhibited potent inhibition of DPP-4 with an IC50 value of 4.54 nM, indicating strong potential for managing diabetes .
Anti-Alzheimer Activity
In another investigation, thieno[3,4-c]pyrazole derivatives were tested for their ability to inhibit AChE. Compounds showed significant inhibition rates comparable to standard drugs used in Alzheimer's therapy. This positions them as promising candidates for further development .
Research Findings Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[3,4-c]pyrazole derivatives in oncology. The compound has shown promising results as an inhibitor of specific cancer cell lines. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| Study B | A549 (Lung) | 12.1 | Cell cycle arrest |
These findings suggest that the compound may disrupt cancer cell proliferation through apoptosis and cell cycle modulation.
Antiviral Properties
The compound has also been investigated for its antiviral properties. Research indicates that it may inhibit viral replication, particularly against HIV and other retroviruses. A notable study demonstrated:
| Virus | Inhibition (%) | Concentration (µM) |
|---|---|---|
| HIV | 75% | 10 |
| HCV | 60% | 20 |
This suggests a potential role in antiviral drug development.
Pesticidal Activity
The thieno[3,4-c]pyrazole scaffold is known for its efficacy as a pesticide. Research has shown that derivatives of this compound exhibit significant insecticidal activity against various pests:
| Pest Species | Mortality Rate (%) | Concentration (g/L) |
|---|---|---|
| Aphids | 85% | 0.5 |
| Whiteflies | 90% | 0.75 |
These results indicate the compound's effectiveness in agricultural applications as a biopesticide.
Organic Electronics
The unique electronic properties of thieno[3,4-c]pyrazole derivatives make them suitable for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes). Studies have shown:
| Device Type | Efficiency (%) | Lifespan (hours) |
|---|---|---|
| OLED | 15% | 5000 |
| OPV (Organic Photovoltaics) | 10% | 3000 |
These findings highlight the potential for integrating this compound into next-generation electronic materials.
Comparison with Similar Compounds
Key Observations :
PKC Inhibition
The 3-aminopyrrolo[3,4-c]pyrazole scaffold (closely related to thienopyrazoles) is a known ATP-competitive inhibitor of PKCα and PKCβ .
Stability and Commercial Availability
- 4-Chlorophenyl and 2-Methyl analogs are more stable, as evidenced by computed pKa values (~3.59) and predicted boiling points (>450°C) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with cyclic ketones. For example, refluxing 4-oxotetrahydrothiophene-3-carbonitrile with (3-methylphenyl)hydrazine hydrochloride in ethanol under controlled pH (neutral to slightly acidic) yields the thieno-pyrazol-amine scaffold. Post-reaction purification involves solvent evaporation, dichloromethane extraction, and washing with NaOH to remove unreacted hydrazine .
- Optimization : Adjusting stoichiometry (e.g., 1.1 equiv hydrazine), solvent polarity (ethanol vs. methanol), and reflux duration (2–4 h) can improve yield. Monitoring by TLC or HPLC is critical to identify side products like uncyclized intermediates.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Methods :
- NMR Spectroscopy : Compare and NMR spectra with literature data. For example, aromatic protons in the 3-methylphenyl group should appear as a multiplet at δ 7.1–7.3 ppm, while the thieno-pyrazole NH group resonates near δ 5.5–6.0 ppm (DMSO-d) .
- HRMS : Use high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error .
- Chromatography : Employ flash column chromatography (cyclohexane/EtOAc gradients) or HPLC with UV detection (λ = 254 nm) to isolate >95% pure product .
Q. What are the key spectroscopic markers for distinguishing this compound from structurally similar analogs?
- Key Features :
- The thieno[3,4-c]pyrazole core produces distinct UV-Vis absorption bands at 280–300 nm due to conjugated π-systems.
- In IR spectroscopy, NH stretching vibrations appear as sharp peaks at 3300–3400 cm, while C=S (if present) shows a weak band near 650 cm .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals can be grown via slow evaporation of a DCM/hexane mixture. SHELXL or similar software refines the structure, focusing on bond angles (e.g., C-S-C in the thiophene ring) and torsion angles to confirm planarity or puckering in the pyrazole ring .
- Data Interpretation : Anomalies in R-factor (>0.05) or thermal displacement parameters (U) may indicate disorder; re-measurement or alternative crystallization solvents (e.g., DMF/water) is advised .
Q. What strategies are effective for evaluating this compound’s bioactivity in neurodegenerative disease models?
- Experimental Design :
- In Vitro Assays : Test dopamine receptor binding affinity (IC) using radioligand displacement assays (e.g., -spiperone for D2 receptors).
- In Vivo Models : Use MPTP-induced Parkinson’s disease mice; administer the compound (10–50 mg/kg, oral) and measure motor coordination via rotarod tests. Include positive controls (e.g., L-DOPA) and ANOVA with Tukey’s post-hoc analysis (p < 0.05) to validate significance .
- Data Contradictions : If in vitro activity (e.g., nM IC) does not translate to in vivo efficacy, check blood-brain barrier permeability via PAMPA-BBB assays .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Approaches :
- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to reduce metabolic degradation. LogP can be calculated via HPLC retention time correlation .
- Prodrug Design : Acylate the NH group with tert-butoxycarbonyl (Boc) to improve solubility. Hydrolysis under physiological conditions regenerates the active amine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
